Product packaging for Methylmercaptan sodium(Cat. No.:)

Methylmercaptan sodium

Cat. No.: B8792067
M. Wt: 71.10 g/mol
InChI Key: XHXXWWGGXFUMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylmercaptan sodium is a sodium salt of methanethiol (CH 3 SH), commonly used as a stable and convenient source of methyl mercaptan gas for scientific research . This compound is instrumental in studying the mechanisms of toxicity of methyl mercaptan, which is known to inhibit cytochrome c oxidase in complex IV of the mitochondrial electron transport chain . This inhibition leads to a depletion of intracellular adenosine triphosphate (ATP) and can activate stress pathways such as the c-Jun N-terminal kinase (JNK) pathway . As such, it is a critical reagent in toxicological research for modeling cellular energy crisis and investigating potential antidotes . Its primary research applications include the study of mitochondrial dysfunction, cellular respiration, and energy metabolism . Researchers also utilize this compound in the development and efficacy testing of novel therapeutic agents, such as the vitamin B 12 analog cobinamide, which has been shown to bind methyl mercaptan and rescue cells and animal models from its lethal effects . In chemical synthesis, it serves as a key intermediate, for example, in the production of other sulfur-containing compounds and pesticides . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4NaS B8792067 Methylmercaptan sodium

Properties

Molecular Formula

CH4NaS

Molecular Weight

71.10 g/mol

InChI

InChI=1S/CH4S.Na/c1-2;/h2H,1H3;

InChI Key

XHXXWWGGXFUMAJ-UHFFFAOYSA-N

Canonical SMILES

CS.[Na]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Sodium Methylmercaptide

Industrial-Scale Synthesis Approaches

Industrial production of sodium methylmercaptide is primarily focused on cost-effectiveness, high yield, and operational safety. The two predominant methods involve the reaction of methanethiol (B179389) with a strong base or the use of sodium hydrosulfide (B80085) with an alkylating agent.

Methanethiol and Strong Base Reaction Systems

A common and direct industrial method for producing sodium methylmercaptide involves the reaction of methanethiol (methyl mercaptan) with a strong base, typically an aqueous solution of sodium hydroxide (B78521). prepchem.comgoogle.com This acid-base reaction is straightforward, where the weakly acidic methanethiol (pK~10.4) is deprotonated by the strong base. wikipedia.org

The general reaction is as follows: CH₃SH + NaOH → CH₃SNa + H₂O

In this process, liquid or gaseous methanethiol is reacted with a preheated sodium hydroxide solution. google.com The methanethiol can be sourced from dedicated production, where methanol (B129727) and hydrogen sulfide (B99878) react over an aluminum oxide catalyst, or it can be obtained as a by-product from other chemical processes, such as dimethyl sulfide synthesis. google.comgoogle.com The resulting product is typically an aqueous solution of sodium methylmercaptide, with commercial grades available at concentrations of 21% or 33%. arkema.com

A key advantage of this method is the potential for high product yield, which can reach 100% under optimized conditions. google.com The process avoids the use of highly toxic reagents like dimethyl sulfate (B86663). google.com

Sodium Hydrosulfide and Alkylating Agent Methodologies

Another widely used industrial technique involves a two-step process starting with sodium hydrosulfide (NaSH). google.comgoogle.com In the first step, sodium hydrosulfide reacts with an alkylating agent, such as dimethyl sulfate or methyl chloride (monochloromethane), to generate methanethiol gas. google.comgoogle.com

The reactions are: 2NaSH + (CH₃)₂SO₄ → 2CH₃SH + Na₂SO₄ NaSH + CH₃Cl → CH₃SH + NaCl

This generated methanethiol gas is then scrubbed or absorbed in a subsequent stage using a sodium hydroxide solution (alkali lye) to produce the final sodium methylmercaptide solution. google.comgoogle.com This multi-stage countercurrent absorption process typically yields a product with a concentration of around 20%. google.comgoogle.com While this method is effective, it involves handling toxic raw materials like dimethyl sulfate or gaseous methyl chloride. google.comchemicalbook.com To enhance product quality, the resulting solution can be further processed through cooling crystallization and drying to obtain a high-purity solid sodium methylmercaptide. google.com

Laboratory-Scale Preparation Techniques

In a laboratory setting, where smaller quantities are required and cost may be less of a concern than purity and reaction control, different synthetic routes are often employed.

Reaction of Methanethiol with Metal Hydrides

A standard laboratory method for preparing sodium methylmercaptide involves the reaction of methanethiol with a strong, non-hydroxide base like sodium hydride (NaH). wikipedia.org The reaction is typically carried out in an anhydrous ethereal solvent. wikipedia.org

The reaction proceeds as follows: CH₃SH + NaH → CH₃SNa + H₂

This method is highly effective for producing a pure, solid product, as the only byproduct is hydrogen gas, which is easily removed from the reaction mixture. It avoids the presence of water, which can be beneficial for subsequent reactions where the mercaptide is used as a nucleophile.

Alternative Precursor-Based Syntheses

An alternative laboratory-scale synthesis avoids the direct handling of gaseous methanethiol by using different precursors. One such method involves the reaction of metallic sodium with dimethyl disulfide in an anhydrous solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com

The reaction is: 2Na + CH₃SSCH₃ → 2CH₃SNa

This approach involves stirring the reactants at room temperature, followed by gentle heating to ensure the reaction goes to completion. The excess solvent and any unreacted dimethyl disulfide are then removed under vacuum to yield the solid sodium methylmercaptide product. chemicalbook.com

Optimization of Reaction Conditions for Sodium Methylmercaptide Production

Optimizing reaction conditions is crucial for maximizing yield, ensuring product purity, and maintaining safe operations, particularly in the industrial synthesis involving methanethiol and sodium hydroxide. google.com Key parameters that are controlled include temperature, reactant concentration, and molar ratios. google.com

By carefully managing these variables, it is possible to achieve a quantitative yield (100%) and, critically, prevent the crystallization of sodium methylmercaptide within the reaction apparatus, which can lead to pipeline blockages. google.com The process often involves using a static mixer for the direct vaporization of liquid methanethiol and its subsequent reaction with a preheated, excess sodium hydroxide solution. google.com

The table below illustrates findings from a patented process, showing how different conditions affect the final product composition and yield. google.com

ParameterExample 1Example 2
Reactants Liquid Methanethiol, NaOH SolutionLiquid Methanethiol, NaOH Solution
NaOH Concentration 22.6% (mass)20.2% (mass)
NaOH Molar Excess 2%2%
Preheating Temperature 52°C70°C
Reaction Temperature 50°C60°C
Target Product Concentration 22%22%
Final Product Yield Not explicitly stated, but process aims for 100%97.3%
Final Product Composition 22% CH₃SNa, 0.8% NaOH20.5% CH₃SNa, 0.8% NaOH
Crystallization Observed NoNo

This table is generated based on data from a specific patented production method to illustrate the optimization of reaction conditions. google.com

Controlling the final mass percentage of sodium methylmercaptide in the product solution to a range of 18-24% is a key factor in preventing unwanted crystallization and ensuring a smooth, continuous production process. google.com

Green Chemistry Principles in Sodium Methylmercaptide Synthesis

The application of green chemistry principles to the synthesis of industrial chemicals is crucial for minimizing environmental impact and enhancing process safety and efficiency. For sodium methylmercaptide (also known as sodium thiomethoxide), a versatile reagent in the manufacturing of pesticides, pharmaceuticals, and the amino acid methionine, evaluating its production through the lens of green chemistry reveals significant opportunities for improvement. wikipedia.orgchemicalbook.comcpchem.com The core principles, including waste prevention, atom economy, the use of less hazardous reagents, and the integration of renewable feedstocks, provide a framework for developing more sustainable synthetic methodologies.

Analysis of Traditional Synthetic Routes

Historically, the synthesis of sodium methylmercaptide has been approached via several routes, each with distinct advantages and significant green chemistry drawbacks.

Route 1: Reaction of Methyl Mercaptan with Sodium Hydroxide

The most direct method involves the acid-base reaction between methyl mercaptan (methanethiol) and sodium hydroxide.

CH₃SH + NaOH → CH₃SNa + H₂O

Route 2: Use of Dimethyl Sulfate

An alternative pathway involves the reaction of sodium hydrosulfide with a methylating agent like dimethyl sulfate to first generate methyl mercaptan, which is then absorbed by a sodium hydroxide solution. chemicalbook.comgoogle.com Some processes may use chloromethane (B1201357) as well. google.com The use of dimethyl sulfate is a major concern from a green chemistry perspective.

This route directly contravenes Principle #3: Less Hazardous Chemical Syntheses . Dimethyl sulfate is recognized as a potent poison, highly corrosive, and a suspected human carcinogen and mutagen. wikipedia.orginchem.orgchemeurope.com Its high toxicity presents severe risks during handling and transport and necessitates stringent safety protocols. chemicalbook.com The reaction also generates byproducts, such as sodium sulfate, leading to a lower atom economy and creating downstream waste treatment requirements. google.comgoogle.com The significant environmental and health hazards associated with dimethyl sulfate make this route fundamentally less "green" compared to alternatives. who.int

Improving Synthesis via Green Chemistry Principles

Advancements in chemical synthesis and process design offer several avenues to align sodium methylmercaptide production more closely with green chemistry principles.

Use of Renewable Feedstocks (Principle #7): The sustainability of sodium methylmercaptide production can be dramatically improved by changing the source of its core precursor, methyl mercaptan.

Bio-Methanol: Utilizing methanol derived from biomass (bio-methanol) instead of fossil fuels would reduce the carbon footprint of the entire process.

Syngas and Methane (B114726): Alternative approaches for methyl mercaptan synthesis are being explored, including processes that use syngas (CO/H₂) or methane as the carbon source. researchgate.net A patented method describes reacting a hydrocarbon feedstock like methane with hydrogen sulfide to form intermediates that are then hydrogenated to produce methyl mercaptan. google.com If biogas is used as the methane source, this could represent a significant step towards a fully renewable synthesis.

Waste Valorization: Industrial waste streams can be repurposed as feedstocks. For instance, using hydrogen sulfide captured from refinery or natural gas sweetening operations prevents the release of a toxic gas and converts it into a valuable chemical, a process that has been demonstrated to be kinetically viable. irost.ir

Catalysis (Principle #9): Catalysts are central to the industrial production of methyl mercaptan from methanol and H₂S. Research into more efficient catalysts, such as potassium tungstate (B81510) on alumina (B75360) (K₂WO₄/Al₂O₃), aims to lower the reaction temperature and pressure, thereby reducing energy consumption (Principle #6: Design for Energy Efficiency). katcom.ruirost.irsemanticscholar.orgresearchgate.net Improved catalyst selectivity can also minimize the formation of byproducts like dimethyl sulfide and dimethyl ether, simplifying purification and preventing waste. semanticscholar.org

Process Intensification: Modern chemical engineering techniques can make the synthesis safer and more efficient. The use of microchannel or tubular reactors, as described in recent patents, offers better control over reaction temperature and residence time. patsnap.com This can lead to higher yields, reduced byproduct formation, and inherently safer process conditions due to the smaller reaction volumes compared to large batch reactors.

Comparative Analysis of Synthetic Routes

The following table provides a comparative overview of different synthetic approaches for sodium methylmercaptide based on green chemistry metrics.

MetricRoute 1: CH₃SH + NaOHRoute 2: NaHS + (CH₃)₂SO₄Greener Alternative: Renewable CH₃SH
Starting Materials Methyl Mercaptan, Sodium HydroxideSodium Hydrosulfide, Dimethyl Sulfate, Sodium HydroxideMethyl Mercaptan (from biomass/waste H₂S), Sodium Hydroxide
Atom Economy (%) ~79.5% (Product: CH₃SNa, Byproduct: H₂O)< 50% (Significant sulfate byproduct)~79.5% (Product: CH₃SNa, Byproduct: H₂O)
Reagent Hazards High (Methyl Mercaptan is toxic and flammable)Extreme (Dimethyl Sulfate is highly toxic and carcinogenic) inchem.orgchemeurope.comHigh (Methyl Mercaptan is toxic and flammable)
Byproducts/Waste WaterSodium Sulfate, other saltsWater
Green Alignment Good atom economy but relies on energy-intensive precursor synthesis.Poor. Violates principles of using safer chemicals and waste prevention.Very Good. Incorporates renewable feedstocks and waste valorization.

Note: Atom economy is calculated as (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. libretexts.orgscranton.eduprimescholars.com

Chemical Reactivity and Mechanistic Pathways of Sodium Methylmercaptide

Nucleophilic Substitution Reactions Involving Sodium Methylmercaptide

As a strong nucleophile, sodium methylmercaptide is a key reagent in numerous nucleophilic substitution reactions. sigmaaldrich.comqizhengchem.comwikipedia.orgguidechem.comchemicalbook.com These reactions are fundamental in forming new carbon-sulfur bonds and for the deprotection of certain functional groups.

Sodium methylmercaptide readily reacts with alkyl halides in a classic SN2 reaction to produce methyl thioethers. wikipedia.orgguidechem.com The thiolate anion acts as the nucleophile, displacing the halide leaving group from the alkyl substrate.

General Reaction: R-X + CH₃SNa → R-SCH₃ + NaX (where R = alkyl group, X = halogen)

The efficiency of this reaction is highest with primary and secondary alkyl halides. Tertiary alkyl halides are more prone to elimination reactions in the presence of the strongly basic thiomethoxide.

Table 1: Examples of Alkylation Reactions with Sodium Methylmercaptide

Substrate (Alkyl Halide) Product (Methyl Thioether) Reaction Conditions
Methyl Iodide Dimethyl sulfide (B99878) Typically in a polar aprotic solvent like DMF or THF
Ethyl Bromide Ethyl methyl sulfide Room temperature in a suitable solvent
Benzyl (B1604629) Chloride Benzyl methyl sulfide Mild conditions, often with high yield

Sodium methylmercaptide can react with activated carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form S-methyl thioesters. This reaction proceeds through a nucleophilic acyl substitution mechanism.

General Reaction with Acyl Chloride: R-COCl + CH₃SNa → R-COSCH₃ + NaCl

The thiolate attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group, yielding the thioester.

A significant application of sodium methylmercaptide is the cleavage of aryl methyl ethers to yield phenols. sigmaaldrich.comwikipedia.orgguidechem.comchemicalbook.com This demethylation reaction is particularly useful when other methods, such as those employing strong acids, are not suitable for the substrate. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) or more commonly, an SN2-type attack on the methyl group.

General Reaction: Ar-OCH₃ + CH₃SNa → Ar-ONa + CH₃SCH₃

The reaction is typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA). The resulting phenoxide is subsequently protonated during aqueous workup to afford the phenol (B47542).

Table 2: Research Findings on Aryl Methyl Ether Cleavage

Aryl Methyl Ether Product (Phenol) Solvent Temperature (°C)
Anisole Phenol HMPA 120-150
4-Methoxybiphenyl 4-Phenylphenol DMF Reflux
2-Methoxynaphthalene 2-Naphthol Ethylene (B1197577) glycol Reflux

Sodium thiomethoxide is an effective reagent for the mild and selective deprotection of thioacetates to reveal the corresponding thiols. sigmaaldrich.com This transformation is valuable in syntheses where a thiol group needs to be masked until a later stage.

General Reaction: R-SAc + CH₃SNa → R-SNa + CH₃SAc

The reaction proceeds via a transesterification-like mechanism where the thiomethoxide anion attacks the acetyl group of the thioacetate.

Addition Reactions Mediated by Sodium Methylmercaptide

Sodium methylmercaptide participates in addition reactions with various electrophilic substrates, most notably carbonyl compounds and α,β-unsaturated systems.

One of the key reactions is the addition to aldehydes to form hemithioacetals, which can then be converted to thioacetals. qizhengchem.com

Reaction with Aldehyde: R-CHO + CH₃SNa → R-CH(O⁻Na⁺)(SCH₃)

Sodium methylmercaptide also undergoes conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In this reaction, the thiolate anion adds to the β-carbon of the enone or enal, leading to the formation of a β-thiomethyl carbonyl compound.

General Michael Addition Reaction: R-CH=CH-COR' + CH₃SNa → R-CH(SCH₃)-CH₂-COR'

Furthermore, sodium methylmercaptide can be used for the ring-opening of epoxides. The reaction follows an SN2 mechanism, with the nucleophilic thiolate attacking one of the epoxide carbons, leading to the formation of a β-hydroxy thioether. masterorganicchemistry.comsci-hub.semdpi.comyoutube.com The attack generally occurs at the less sterically hindered carbon atom.

Electrophilic Interactions and Transformations of Sodium Methylmercaptide

While primarily known for its nucleophilicity, the sulfur atom in sodium methylmercaptide can also react with electrophiles other than carbon.

A notable transformation is its oxidation. Mild oxidizing agents, such as iodine, readily oxidize sodium methylmercaptide to dimethyl disulfide. wikipedia.orgunilongmaterial.com This reaction is quantitative and can be used for analytical purposes.

Oxidation Reaction: 2 CH₃SNa + I₂ → CH₃-S-S-CH₃ + 2 NaI

Sodium methylmercaptide reacts with acids to produce methyl mercaptan, a volatile and odorous gas. unilongmaterial.com This is a simple acid-base reaction where the thiolate anion is protonated.

Reaction with Acid: CH₃SNa + HCl → CH₃SH + NaCl

Additionally, sodium methylmercaptide can react with halogens like chlorine and bromine in redox reactions. libretexts.orgissr.edu.khunacademy.comyoutube.comscience-revision.co.uk

Redox Chemistry of Sodium Methylmercaptide

The redox chemistry of sodium methylmercaptide (CH₃SNa) is a pivotal aspect of its chemical behavior, leading to the formation of various sulfur-containing compounds. This reactivity is primarily centered around the sulfur atom, which can readily undergo oxidation.

Oxidation to Dimethyl Disulfide

The oxidation can be initiated by a variety of oxidizing agents. For instance, iodine (I₂) can effectively oxidize sodium methylmercaptide, providing a basis for its analytical determination. researchgate.net In industrial settings, oxygen from the air is a more common and economical oxidant. wikipedia.org The reaction with oxygen is typically facilitated by a catalyst. sid.ir

The generally accepted mechanism for this base-catalyzed oxidation of mercaptans involves the formation of a mercaptide ion (RS⁻), which in this case is already present as sodium methylmercaptide (CH₃S⁻Na⁺). sid.irresearchgate.net The mercaptide ion is the reactive species that interacts with the oxidant. researchgate.net The reaction is understood to proceed through a free radical mechanism where the mercaptide ion donates an electron to the oxidizing agent, forming a thiyl radical (CH₃S•). researchgate.net Two of these thiyl radicals then combine to form dimethyl disulfide. researchgate.net

4 CH₃SNa + O₂ + 2 H₂O → 2 CH₃SSCH₃ + 4 NaOH wikipedia.org

Formation of Other Sulfur-Containing Species

Beyond the primary oxidation product, dimethyl disulfide, other sulfur-containing species can be formed under certain conditions. The nature of these species depends on the reaction conditions, including the oxidant used and the presence of other reactants.

Further oxidation of dimethyl disulfide can lead to the formation of methanesulfonic acid. wikipedia.org In some industrial processes for producing dimethyl disulfide from methyl mercaptan, byproducts such as dimethyl trisulfide (CH₃SSSCH₃) and other dimethyl polysulfides can be formed. patsnap.com The formation of dimethyl trisulfide can occur through the reaction of methanethiol (B179389) with elemental sulfur or the reaction of methanesulfonic acid with hydrogen sulfide. mdpi.com Another pathway involves the reaction of methanethiol with sulfur dichloride. wikipedia.org The presence of polysulfides as intermediates has been identified as a key factor in the formation of dimethyl trisulfide in some contexts. nih.govresearchgate.net

Under more aggressive oxidative conditions, sulfur oxides can be generated as hazardous decomposition products. The complete oxidation of dimethyl disulfide and methyl mercaptan can yield sulfur dioxide (SO₂), carbon monoxide (CO), and carbon dioxide (CO₂). mdpi.com In biological systems, the metabolism of methanethiol can lead to the formation of hydrogen sulfide (H₂S), hydrogen peroxide (H₂O₂), and formaldehyde, and further methylation can produce dimethyl sulfide (DMS), which can be subsequently oxidized to dimethyl sulfoxide (B87167) (DMSO) and dimethyl sulfone (DMSO₂). mdpi.com

Reaction Kinetics and Thermodynamic Considerations

The kinetics of mercaptan oxidation, including that of sodium methylmercaptide, are influenced by several factors such as the concentration of the mercaptide, the type of oxidant, temperature, and the presence of catalysts. Studies on the catalytic oxidation of mercaptans have shown that the reaction rate is dependent on the concentration of the mercaptide ion. sid.irresearchgate.net For the oxidation of ethyl mercaptan in the presence of a Merox catalyst, the reaction was found to be first-order with respect to the mercaptan concentration. sid.ir

Increasing the temperature generally enhances the rate of reaction. sid.ir The activation energy for the catalytic oxidation of mercaptans in a light oil sweetening process was estimated to be around 13.97 kJ/mol. researchgate.net

Intermediates and Byproducts in Sodium Methylmercaptide Chemical Transformations

During the chemical transformations of sodium methylmercaptide, various intermediates and byproducts can be formed depending on the specific reaction and conditions.

In the oxidation to dimethyl disulfide, the thiyl radical (CH₃S•) is a key intermediate. researchgate.net This radical is highly reactive and readily dimerizes to form the stable disulfide product.

Byproducts can arise from side reactions or incomplete conversion. In the synthesis of dimethyl disulfide from methyl mercaptan, dimethyl trisulfide (CH₃SSSCH₃) and other dimethyl polysulfides are common byproducts. patsnap.com The formation of these higher polysulfides can occur through various pathways, including reactions involving elemental sulfur or disproportionation reactions. mdpi.comwikipedia.org

In the production of sodium methylmercaptide itself, which is often generated by reacting methanethiol with sodium hydroxide (B78521), unreacted starting materials and impurities from the raw materials can be present. google.comchemicalbook.com For example, if the methanethiol is produced from methanol (B129727) and hydrogen sulfide, byproducts like thioethers and ethers may form. nih.gov

During the catalytic oxidation of mercaptans, the formation of sulfenic acids has been proposed as an initial step, which then leads to the formation of other sulfur compounds. mdpi.com In some biological and environmental contexts, the oxidation of methanethiol can lead to a variety of intermediates and byproducts, including dimethyl sulfide (DMS) , dimethyl sulfoxide (DMSO) , and dimethyl sulfone (DMSO₂) . mdpi.com The formation of polysulfides has also been identified as a key intermediate step in the formation of dimethyl trisulfide under certain oxidative conditions. nih.govresearchgate.net

Analytical Techniques for the Characterization and Detection of Sodium Methylmercaptide

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of sodium methylmercaptide and its derivatives. These methods probe the interactions of molecules with electromagnetic radiation, providing detailed information about atomic connectivity, functional groups, and molecular geometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For sodium methylmercaptide, ¹H NMR and ¹³C NMR are the primary methods for characterizing the methylthiolate anion, while ²³Na NMR could be used to probe the sodium counter-ion.

The methanethiolate (B1210775) anion (CH₃S⁻) has a simple structure, which is expected to produce a correspondingly simple NMR spectrum. In ¹H NMR, the three equivalent protons of the methyl group would appear as a single, sharp resonance (a singlet), as there are no adjacent protons to cause spin-spin splitting. The chemical shift of this singlet is influenced by the electron-donating character of the anionic sulfur atom. In aprotic polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), this peak would be expected in the upfield region of the spectrum.

In ¹³C NMR, a single resonance is expected for the methyl carbon. The chemical shift would be indicative of a carbon atom attached to a sulfur atom. Publicly available spectral databases indicate the existence of a ¹³C NMR spectrum for a sample of sodium methanethiolate from Fluka AG, confirming the utility of this technique for characterization. nih.gov

While specific experimental chemical shift values are not widely reported in the literature, the expected spectral features can be summarized as follows:

Table 1: Predicted NMR Spectroscopic Data for Sodium Methylmercaptide

NucleusPredicted SignalPredicted Chemical Shift (δ) Range (ppm)MultiplicityNotes
¹HCH₃-S⁻~1.5 - 2.5SingletThe exact shift is solvent-dependent.
¹³CC H₃-S⁻~5 - 15SingletThe chemical shift reflects the C-S bond.
²³NaNa⁺Broad rangeSinglet (often broad)Can confirm the presence and study the environment of the sodium ion.

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For sodium methylmercaptide, the IR spectrum is dominated by vibrations associated with the methyl (CH₃) group and the carbon-sulfur (C-S) bond.

Key expected absorption bands include:

C-H Stretching: Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group typically appear in the region of 2850-3000 cm⁻¹.

C-H Bending: Asymmetric (scissoring) and symmetric (umbrella) bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

C-S Stretching: The carbon-sulfur bond stretch is expected to produce a weak to medium intensity band in the fingerprint region, typically between 600-800 cm⁻¹. This peak can sometimes be difficult to identify definitively due to its weakness and the presence of other absorptions in this region.

A reference Attenuated Total Reflectance (ATR) IR spectrum from a commercial source (Aldrich) exists, though the specific peak data is not publicly detailed. nih.gov

Table 2: Expected Infrared Absorption Bands for Sodium Methylmercaptide

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H Asymmetric/Symmetric Stretching2850 - 3000Medium to Strong
C-H Asymmetric Bending (Scissoring)~1450Medium
C-H Symmetric Bending (Umbrella)~1375Medium
C-S Stretching600 - 800Weak to Medium

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. However, the direct analysis of sodium methylmercaptide by conventional MS techniques is challenging due to its low volatility as a salt.

Therefore, MS is typically employed in an indirect manner for the analysis of this compound:

Analysis of Volatile Precursors/Products: In solution, sodium methylmercaptide may exist in equilibrium with its protonated form, methanethiol (B179389) (CH₃SH), especially in the presence of a proton source. This volatile thiol can be analyzed using headspace techniques coupled with MS.

Derivatization: The methanethiolate anion can be reacted with an electrophile (e.g., an alkyl halide) to form a more volatile and thermally stable thioether. This derivative can then be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Reaction Monitoring: MS can be used to identify the products of reactions involving sodium methylmercaptide. For example, one study used dynamic headspace GC-MS to analyze the reaction between sodium methanethiolate and sodium tetrathionate, identifying the products formed in the gas phase. pharmaffiliates.com

Rotational spectroscopy, typically conducted in the microwave region of the spectrum, provides highly precise information about the structure and geometry of small molecules in the gas phase. As an ionic solid, sodium methylmercaptide itself cannot be studied by this technique. However, the structures of key volatile compounds chemically related to it—namely its parent thiol, methanethiol, and a common derivative, dimethyl sulfide (B99878)—have been extensively characterized by rotational spectroscopy.

Methanethiol (CH₃SH): Numerous studies have investigated the millimeter and submillimeter wave spectra of methanethiol. wikipedia.orgresearchgate.net These high-resolution analyses have provided precise rotational constants, centrifugal distortion constants, and detailed information about the internal rotation (torsion) of the methyl group relative to the thiol group. researchgate.netcymitquimica.com

Dimethyl Sulfide ((CH₃)₂S): This thioether is a simple derivative that can be formed from sodium methylmercaptide (e.g., via reaction with a methyl halide). Its rotational spectrum has been studied in detail, yielding precise structural parameters. nih.gov Analysis of the spectra of various isotopic species has allowed for the accurate determination of bond lengths and angles. nih.gov

Table 3: Structural Parameters of Related Compounds Determined by Rotational Spectroscopy

CompoundParameterValueSource
Dimethyl SulfideC-S Bond Length1.802 Å nih.gov
C-S-C Bond Angle98° 52' nih.gov
C-H Bond Length1.091 Å nih.gov
H-C-H Bond Angle109° 34' nih.gov

These studies provide fundamental physical data for the volatile analogues of sodium methylmercaptide, which are crucial for fields such as astrophysics and atmospheric chemistry. wikipedia.orglibretexts.org

Chromatographic Separation and Quantification Techniques

Chromatography is used to separate, identify, and quantify the components of a mixture. For sodium methylmercaptide, gas chromatography is the most relevant technique, though it requires modification of the analyte prior to analysis.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since sodium methylmercaptide is a non-volatile salt, it cannot be directly injected into a GC system. Analysis, therefore, necessitates a preliminary step of either derivatization or headspace analysis.

Derivatization for GC Analysis: The core principle is to convert the non-volatile methanethiolate anion into a volatile, thermally stable derivative. This is typically achieved through an alkylation reaction, where the thiolate acts as a nucleophile. For example, reacting the sample with an alkyl halide (like methyl iodide or benzyl (B1604629) bromide) converts the CH₃SNa into a volatile thioether (e.g., dimethyl sulfide or benzyl methyl sulfide), which can then be easily separated and quantified by GC.

Headspace GC Analysis: This technique analyzes the volatile components present in the gas phase (headspace) above a liquid or solid sample in a sealed vial. For aqueous solutions of sodium methylmercaptide, the headspace may contain methanethiol due to hydrolysis. Dynamic headspace GC, where the headspace gas is purged and trapped, has been successfully used to analyze volatile products from reactions involving sodium methanethiolate. pharmaffiliates.com

Selective Detectors: For the analysis of sulfur-containing compounds derived from sodium methylmercaptide, standard detectors like the Flame Ionization Detector (FID) can be used. However, the use of sulfur-selective detectors significantly enhances sensitivity and selectivity:

Flame Photometric Detector (FPD): The FPD is highly sensitive to sulfur-containing compounds. It is a common choice for trace-level analysis of thiols and sulfides in complex matrices.

Mass Spectrometry (MS): When coupled with GC (GC-MS), the mass spectrometer acts as a highly selective and powerful detector. It can definitively identify the derivatized compound based on its unique mass spectrum and fragmentation pattern, providing a high degree of confidence in the analytical results. pharmaffiliates.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of thiols like methyl mercaptan. Due to the volatility and weak UV absorbance of many low-molecular-weight thiols, direct analysis is often challenging. Therefore, HPLC methods typically involve a pre-column or post-column derivatization step. unipd.it This process converts the thiol into a stable, non-volatile derivative with strong chromophoric or fluorophoric properties, enhancing detection by UV-Vis or fluorescence detectors. acs.org

Common derivatizing agents include 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), N-ethylmaleimide, and 4,4′-dithiodipyridine (DTDP). unipd.itnih.gov The choice of agent and detection method depends on the required sensitivity and the sample matrix. For instance, derivatization with DTDP allows for the analysis of thiols in wine at nanogram-per-liter levels using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). acs.orgacs.org Reversed-phase columns, such as C18, are commonly employed for the separation of these derivatives. nih.gov The development of reliable HPLC methods is essential for quantifying thiols in biological and environmental samples, providing insights into various physiological and environmental processes.

TechniqueDerivatizing AgentColumn TypeDetection MethodApplication ExampleReference
RP-HPLC5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)Apollo C18UV (326 nm)Quantification of total thiols and disulfides in biological samples. nih.gov
RP-HPLC4,4′-dithiodipyridine (DTDP)Alltima C18Tandem Mass Spectrometry (MS/MS)Ultratrace level determination of potent thiols in wine. acs.orgacs.org
RP-HPLCSBD-F (fluorogenic reagent)C18 or PhenylFluorescence Detection (FD)Analysis of hydrophilic thiols in environmental samples for metal speciation studies.

Electrochemical Analysis of Sodium Methylmercaptide

Electrochemical analysis offers a rapid, sensitive, and often portable solution for detecting methyl mercaptan, the gaseous form of the analyte. maiya-sensor.comscienoc.com Electrochemical sensors are the most common type for this purpose, utilizing reactions that measure gas concentration to provide reliable and continuous monitoring. aliexpress.com These sensors operate on the principle of electrochemical catalytic reactions, where the target gas produces a small electric current signal proportional to its concentration. ecsense.com

Recent advancements have led to the development of solid polymer electrochemical sensors, which offer advantages over traditional liquid or gel electrolyte sensors, such as extended lifespan, durability, and no power consumption during operation. ecsense.com These sensors can detect methyl mercaptan at parts-per-million (ppm) levels. scienoc.com For enhanced sensitivity and accuracy, novel sensor designs are being explored. For example, a dual-channel electrochemical sensor using RuPt nanoparticles has been developed for food corruption monitoring, achieving a low limit of detection of 300 nM for methyl mercaptan. nih.gov

Sensor TypeTechnologyMeasurement RangeKey FeaturesReference
EC-4CH3SH-10Electrochemical0 - 10 ppmDesigned for fixed and portable applications in industrial and environmental safety. scienoc.com
ES1-CH4S-100Solid Polymer Electrochemical0 - 100 ppmExtended lifespan, no power consumption, compact design. ecsense.com
4-Series SensorElectrochemicalNot specifiedDesigned for gas leak monitoring and alarm systems. maiya-sensor.com
RuPt Nanoparticle SensorDual-Channel Electrochemical1 µM - 1 mMHigh sensitivity (300 nM LOD), designed for food monitoring. nih.gov

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide powerful tools for the comprehensive analysis of complex mixtures. asdlib.orgnih.gov For volatile compounds like methyl mercaptan, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. cdc.govnih.gov This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. nih.govantpedia.com

In GC-MS analysis, a sample is injected into the GC, where components are separated based on their volatility and interaction with a capillary column. antpedia.com The separated components then enter the mass spectrometer, which provides structural information based on the mass-to-charge ratio of fragmented ions, allowing for definitive identification. nih.gov The use of sulfur-selective detectors, such as a flame photometric detector (FPD), can significantly increase sensitivity and selectivity for sulfur compounds like methyl mercaptan. cdc.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful hyphenated technique, particularly useful for non-volatile or thermally unstable compounds. nih.govrsc.org For thiol analysis, LC-MS/MS is often used following a derivatization step to improve chromatographic retention and ionization efficiency. acs.orgacs.org This approach offers outstanding limits of detection and wide linear ranges, making it suitable for quantifying trace levels of thiols in complex biological matrices. nih.govnih.gov

TechniquePrincipleAdvantages for Methylmercaptan AnalysisTypical ApplicationReference
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds, which are then identified by their mass spectra.High sensitivity and specificity; considered the method of choice for environmental samples.Determination of trace methyl mercaptan in polymer-grade ethylene (B1197577) and propylene. cdc.govantpedia.comastm.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds in the liquid phase, followed by mass analysis for identification and quantification.Excellent for complex matrices after derivatization; provides high sensitivity (nM levels) and accuracy.Quantification of thiols in wine and biological fluids like rat plasma. acs.orgacs.orgnih.gov
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)Analytes are thermally desorbed from a sorbent tube before GC-MS analysis.Allows for pre-concentration of volatile sulfur compounds from air samples, achieving ppb-level detection.Analysis of sulfur compounds in air. chemalink.net

Detection in Complex Matrices, including Environmental Samples

Detecting sodium methylmercaptide (as methyl mercaptan) in complex matrices such as environmental samples presents unique challenges due to its volatility and potential for interaction with the matrix. cdc.govnih.gov

Environmental Samples:

Air: For air analysis, methyl mercaptan is typically trapped and concentrated from a large volume onto a solid sorbent like Tenax®, followed by thermal desorption and analysis by GC-MS or GC-FPD. cdc.govnih.govchemalink.net It is often recommended to dry the air sample prior to collection to prevent analyte decomposition. cdc.govnih.gov

Water: In aqueous samples, purge-and-trap techniques are commonly used to extract methyl mercaptan, which is then analyzed by gas chromatography. cdc.gov Spectrophotometric methods have also been developed for determining total mercaptans in water and wastewater, although they may lack the specificity of chromatographic methods. researchgate.netresearchgate.net Methyl mercaptan has been identified in both the influent and effluent of wastewater treatment plants. cdc.gov

Soil and Sediment: Analysis in solid matrices like soil involves purging the volatile compound with an inert gas, collecting it on a sorbent or cryogenically, and then measuring it via GC-MS. cdc.govnih.gov Methyl mercaptan can be produced naturally in paddy soils and has been detected at hazardous waste sites. cdc.govtandfonline.comcdc.gov

Other Complex Matrices:

Food and Beverages: The analysis of volatile thiols is critical in the food and beverage industry due to their significant impact on aroma. In wine, for example, specific thiols are responsible for desirable citrus and tropical fruit notes. acs.orgacs.org Methods often involve derivatization followed by SPE (Solid-Phase Extraction) and analysis by GC-MS or HPLC-MS/MS to achieve the necessary sensitivity at nanogram-per-liter levels. acs.orgacs.org

MatrixSample Preparation/ExtractionAnalytical TechniqueDetection LimitReference
AirTrapping on solid sorbent (e.g., Tenax®), thermal desorption.GC-MS, GC-FPD~1 ppb cdc.govnih.govchemalink.net
Water/WastewaterPurge-and-trap; reaction with absorbing solution.GC; Spectrophotometry1 ppb (GC-MS); 0.2 mg/L (Spectrophotometry) cdc.govresearchgate.net
Soil/SedimentInert gas purge, collection on sorbent or cryogenic trapping.GC-MS83 µg/kg (reported at a hazardous waste site) cdc.govnih.govcdc.gov
WineDerivatization (DTDP), Solid-Phase Extraction (SPE).HPLC-MS/MSng/L levels acs.orgacs.org

Applications of Sodium Methylmercaptide in Chemical Synthesis and Industrial Processes

Utilization as a Key Intermediate in Organic Synthesis

Sodium methylmercaptide is a fundamental building block in organic synthesis, primarily utilized for the introduction of the methylthio (-SCH3) group into various organic molecules. arkema.com Its application spans the synthesis of a diverse range of compounds, from relatively simple organosulfur molecules to complex pharmaceutical and agrochemical products. openpr.com

As a potent source of the methylthiolate nucleophile, sodium methylmercaptide readily participates in nucleophilic substitution reactions. wikipedia.org It is widely used to convert alkyl halides into methyl thioethers, a fundamental transformation in the synthesis of many organosulfur compounds. wikipedia.org The reaction proceeds via an SN2 mechanism, where the methylthiolate ion displaces a halide from an alkyl substrate.

Another significant application is in the cleavage of aryl methyl ethers, a common deprotection strategy in organic synthesis. wikipedia.org The reaction of sodium methylmercaptide with an aryl methyl ether yields the corresponding sodium aryloxide and dimethyl sulfide (B99878). wikipedia.org Furthermore, oxidation of sodium methylmercaptide leads to the formation of dimethyl disulfide, another important organosulfur compound. wikipedia.org

A variety of organosulfur compounds can be synthesized using sodium methylmercaptide as a precursor, including:

Methylthioethane

4-methylthio-2-butanone (B1584961)

Methylthio acetaldoxime (B92144)

Methyl sulfide

Prometryne

Ametryn

2-Methylthiopyrazine

While sodium methylmercaptide is the sodium salt of methanethiol (B179389), it can also be used to generate other thiol compounds. By reacting it with a suitable electrophile, a new carbon-sulfur bond is formed. Subsequent cleavage of the methyl group can then yield the desired thiol. Additionally, the reaction of sodium methylmercaptide with acids, such as sulfuric acid, liberates methanethiol (methyl mercaptan).

The introduction of a methylthio group can be a critical step in the synthesis of various active pharmaceutical ingredients (APIs). Sodium methylmercaptide serves as a crucial reagent for incorporating this functional group into pharmaceutical intermediates. arkema.comopenpr.com This is often achieved through nucleophilic substitution reactions with appropriate precursor molecules. The presence of the methylthio group can influence the biological activity and metabolic profile of the final drug substance. For example, it is used in the production of intermediates for various medicines. chemicalbook.com It is also a raw material for the food additive methionine and Vitamin U.

Sodium methylmercaptide plays a significant role in the synthesis of a variety of agrochemicals, including pesticides and herbicides. arkema.comopenpr.comarkema.comcpchem.com It is a key raw material for producing insecticides like methomyl (B1676398) and aldicarb, as well as herbicides such as prometryne. openpr.comgoogle.com The methylthio group is often an essential part of the molecular structure responsible for the desired pesticidal or herbicidal activity.

Table 1: Examples of Agrochemicals Synthesized Using Sodium Methylmercaptide

AgrochemicalTypeChemical Family
MethomylInsecticideCarbamate
AldicarbInsecticideCarbamate
TerbufosInsecticideOrganophosphate
PhorateInsecticideOrganophosphate
PrometryneHerbicideTriazine

This table is for illustrative purposes and is not an exhaustive list.

Role in Polymer Chemistry and Material Science

Beyond its applications in the synthesis of small molecules, sodium methylmercaptide also finds utility in the field of polymer chemistry and material science. openpr.com

In free-radical polymerization, controlling the rate of reaction and the molecular weight of the resulting polymer is crucial. While not a conventional moderator in the same class as chain transfer agents like thiols, the reactivity of related sulfur compounds can influence polymerization kinetics. For instance, in certain controlled/living free radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, various sulfur-containing compounds are used to mediate the process. These agents can reversibly react with the growing polymer chains, establishing an equilibrium that allows for more controlled polymer growth. While sodium methylmercaptide itself is not a primary RAFT agent, the fundamental reactivity of the sulfide bond is central to these advanced polymerization techniques.

Production of Advanced Materials (e.g., conductive polymers, nanomaterials)

Sodium methylmercaptide (also known as sodium thiomethoxide) serves as a valuable reagent in the synthesis of specialized chemical structures that are integral to the development of advanced materials. While its direct large-scale application in the production of conductive polymers or nanomaterials is not extensively documented in public literature, its role in creating precursor molecules and complexes is significant. The compound is particularly employed in the synthesis of metal thiolate complexes, which are pivotal in the fields of catalysis and materials science. These complexes, formed through reactions involving sodium methylmercaptide, can exhibit unique electronic and structural properties, positioning them as functional components in various advanced material applications. The ability of sodium methylmercaptide to introduce the thiomethyl group (-SCH3) allows for the precise engineering of molecular architectures essential for next-generation materials.

Catalytic Functions and Co-Catalytic Roles of Sodium Methylmercaptide

Sodium methylmercaptide (SMM) is recognized for its significant roles in various catalytic processes, either as a direct catalyst or, more commonly, as a precursor to a catalytically active species. Its application is particularly notable in large-scale industrial chemical production.

In Bisphenol A Production

In the manufacturing of Bisphenol A (BPA), sodium methylmercaptide functions as a precursor to methyl mercaptan (CH₃SH), which acts as a co-catalyst in the condensation reaction between phenol (B47542) and acetone. The direct use of methyl mercaptan, a highly toxic gas, presents significant safety challenges related to transportation and storage. To mitigate these risks, chemical manufacturers often use a stabilized aqueous solution of sodium methylmercaptide. This solution can be more safely handled and transported. At the production site, methyl mercaptan is generated from the SMM solution before being introduced into the BPA synthesis reactor.

In Metal Thiolate Complex Synthesis for Catalysis

Sodium methylmercaptide is a key reagent in the synthesis of metal thiolate complexes, which are of significant interest for their catalytic applications. As an effective nucleophile, the methanethiolate (B1210775) anion (CH₃S⁻) derived from SMM readily displaces ligands, such as halides, from metal centers to form stable metal-sulfur bonds. This reaction is a fundamental method for creating a wide variety of metal thiolate complexes with diverse structures and electronic properties. These complexes, in turn, can function as catalysts in various organic transformations. The strong donor properties of the thiolate ligand can influence the reactivity and selectivity of the metal center, making these complexes valuable in designing specialized catalytic systems.

Industrial Synthesis Pathways Employing Sodium Methylmercaptide as a Reagent

Sodium methylmercaptide is a crucial intermediate in several large-scale industrial syntheses, valued for its ability to introduce the methylthio (-SMe) group into molecules. It serves as a safer and more manageable alternative to methyl mercaptan gas.

Methionine Production via Methyl Mercaptan and Precursors

The most significant industrial application of methyl mercaptan is in the production of the essential amino acid DL-methionine, which is widely used as an animal dietary supplement. The synthesis of methionine involves key raw materials such as acrolein, hydrogen cyanide, and methyl mercaptan. Given the hazards of transporting methyl mercaptan, sodium methylmercaptide is often used as its precursor.

In a common industrial pathway, methyl mercaptan is generated from SMM and then reacted with other precursors to form methionine. Another approach involves a two-step process where a methionine precursor, such as O-succinyl homoserine or O-acetyl homoserine, is produced through fermentation. This precursor is then enzymatically converted to L-methionine in a reaction with methyl mercaptan. Research has demonstrated the use of a sodium methylmercaptide fed-batch approach for the biosynthesis of L-methionine, highlighting its role in modern biomanufacturing processes.

Table 1: Key Components in Methionine Synthesis

Role Compound Name Chemical Formula
Primary Sulfur Source Methyl Mercaptan CH₃SH
Precursor/Safer Alternative Sodium Methylmercaptide CH₃SNa
Key Precursor Acrolein C₃H₄O
Key Precursor Hydrogen Cyanide HCN
Intermediate Precursor O-succinyl homoserine C₈H₁₃NO₅

| Final Product | Methionine | C₅H₁₁NO₂S |

Synthesis of Flavor and Fragrance Compounds

Sodium methylmercaptide is utilized as a raw material in the synthesis of various flavor and fragrance compounds. These compounds are typically volatile organosulfur molecules that contribute specific aromas and tastes to food, beverages, and consumer products like perfumes. The reactivity of the thiomethoxide ion allows for its incorporation into different organic structures to create specific scent and flavor profiles.

Examples of flavor and fragrance compounds synthesized using sodium methylmercaptide as a precursor include:

Methyl ethyl sulfide: A compound with a distinct cabbage-like aroma.

4-methylthio-2-butanone: Known for its savory, meaty, and slightly fruity notes.

2-methylthiopyrazine: Contributes to nutty and roasted aromas.

The synthesis of these molecules relies on the nucleophilic character of the methylmercaptide anion to form carbon-sulfur bonds, a fundamental step in building the desired fragrance molecule.

Table 2: Examples of Flavor/Fragrance Compounds from Sodium Methylmercaptide

Compound Name Associated Aroma/Flavor Profile Reference
Methyl ethyl sulfide Cabbage-like
4-methylthio-2-butanone Savory, meaty, fruity

Pretreatment in Pulping Processes

Sodium methylmercaptide, also known as sodium thiomethoxide, has been investigated as a pretreatment agent in chemical pulping processes, particularly in the kraft process, to enhance carbohydrate yield. The primary objective of its application is to mitigate the degradation of cellulose (B213188) and hemicellulose that occurs under the harsh alkaline conditions of pulping.

Research has demonstrated that the pretreatment of wood chips with sodium methylmercaptide can lead to a significant increase in pulp yield. acs.orgosti.govacs.org This is primarily achieved by the stabilization of carbohydrate reducing end groups, which are susceptible to "peeling" reactions—a progressive degradation of the polysaccharide chains. proquest.comresearchgate.net By capping these end groups, sodium methylmercaptide renders them more resistant to alkaline hydrolysis, thus preserving a greater portion of the carbohydrates in the final pulp. acs.orgnrel.gov

Studies have explored the efficacy of sodium methylmercaptide pretreatment on both softwood, such as southern pine, and hardwood, like maple. acs.orgresearchgate.net The results indicate that this pretreatment can increase the retention of cellulose and xylan (B1165943), though its effect on galactoglucomannan preservation in softwoods is minimal. acs.orgosti.govproquest.com

In addition to improving carbohydrate retention, the use of sodium methylmercaptide may also enhance the delignification rate. tandfonline.com This allows for a reduction in the charge of effective alkali required during the pulping process to achieve a target kappa number, which is a measure of the residual lignin (B12514952) content in the pulp. acs.orgproquest.com The application of sodium methylmercaptide has been studied both as a separate pretreatment step before pulping and as a co-additive with the white liquor. proquest.comresearchgate.net

Interactive Table 1: Effect of Sodium Methylmercaptide (SMM) Pretreatment on Kraft Pulp Yield

Wood Type SMM Charge (% on O.D. wood) Pulp Yield Increase (% on O.D. wood) Key Findings
Southern Pine 4.38% ~2.5% Increased retention of cellulose and xylan. proquest.com
Southern Pine 4.38% 3% Maintained a desirable kappa value. acs.org
Rock/Hard Maple 4.38% ~2.5% Increased retention of cellulose and xylan. researchgate.net

Interactive Table 2: Research Findings on Sodium Methylmercaptide in Pulping

Research Focus Experimental Conditions Results
Carbohydrate Yield 4.38% SMM pretreatment at pH 12 and 105°C for 60 min Small but significant increases in xylan and cellulose yields. acs.orgosti.gov
Delignification Co-addition of 4.38% SMM with white liquor Allowed for a decrease in the effective alkali charge by 3% while achieving the target kappa number. proquest.comresearchgate.net
Degree of Polymerization SMM pretreatment Increased from 5180 to about 6000, indicating reduced cellulose degradation. proquest.com

Environmental Transformation and Fate of Sodium Methylmercaptide

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological chemical and physical processes that transform sodium methylmercaptide in the environment. A primary abiotic event is its dissociation and subsequent hydrolysis in water. cpchem.comwikipedia.org In the presence of water or even humid air, sodium methylmercaptide hydrolyzes to produce methyl mercaptan (methanethiol). cpchem.comwikipedia.org

Once methyl mercaptan is formed, it is subject to further abiotic transformations. In the atmosphere, volatilized methyl mercaptan can undergo photo-oxidation. In aquatic systems, chemical oxidation is a significant degradation pathway. Studies have shown that the dissolved methanethiolate (B1210775) ion (CH₃S⁻) can be effectively degraded by strong oxidizing agents. For instance, oxidation by persulfate in alkaline solutions has been demonstrated as a viable degradation method. nih.gov The degradation rate in such processes increases with a higher concentration of the oxidizing agent and higher pH. nih.gov Other chemical reactions can also occur; for example, sodium methylmercaptide reacts with acids to form methyl mercaptan and can be oxidized by agents like iodine to form dimethyl disulfide.

Degradation PathwayEnvironmental MatrixKey Reactants/ConditionsResulting Products
Hydrolysis Water, Humid AirWater (H₂O)Methyl Mercaptan, Sodium Hydroxide (B78521)
Chemical Oxidation Aquatic SystemsPersulfate (PS), Iodine (I₂)Degraded sulfur compounds, Dimethyl Disulfide
Acidification Aquatic SystemsAcids (e.g., Sulfuric Acid)Methyl Mercaptan

Biotic Transformation Mechanisms and Microbial Interactions

Sodium methylmercaptide is considered to be readily biodegradable, indicating that microbial activity is a primary mechanism for its removal from the environment. cpchem.comcpchem.comarkema.com

The inherent biodegradability of sodium methylmercaptide makes it a candidate for bioremediation strategies in contaminated soil and water. Bioremediation leverages microorganisms to break down environmental pollutants. While specific large-scale bioremediation applications for sodium methylmercaptide are not extensively detailed in the literature, the principle relies on its ability to serve as a substrate for microbial metabolism. In industrial settings, wastewater generated during the production of sodium methylmercaptide contains various contaminants and requires treatment. google.com While treatment often involves initial chemical steps like acidification and stripping to handle high concentrations and recover byproducts, the biodegradability of the core compound suggests that biological treatment systems, such as activated sludge processes, can be employed as a subsequent or integrated step to remove residual organic content. google.comnih.gov

The microbial degradation of sodium methylmercaptide begins after its dissociation to the methanethiolate ion and formation of methyl mercaptan. cpchem.com Microorganisms, particularly bacteria, can utilize methyl mercaptan as a source of carbon and sulfur. nih.gov Genera of bacteria such as Pseudomonas, Bacillus, and Thiobacillus are known to degrade similar sulfur-containing organic compounds. nih.gov

The specific metabolic pathway likely involves the oxidation of the sulfur atom. The process typically proceeds through several enzymatic steps, ultimately converting the sulfur to sulfate (B86663) (SO₄²⁻). Simultaneously, the methyl (CH₃) group is metabolized for energy and cell growth, eventually being oxidized to carbon dioxide (CO₂) and incorporated into biomass. This mineralization process results in the complete breakdown of the organic part of the molecule.

Biodegradability Data for Sodium Methylmercaptide

Test Guideline Exposure Time Result Classification
OECD Test Guideline 301D 28 days 64% degradation (aerobic) Readily biodegradable

[Source: Chevron Phillips Chemical Safety Data Sheet] cpchem.com

Pathways of Environmental Distribution and Persistence

Upon release, the distribution of sodium methylmercaptide is governed by its physical and chemical properties. In aquatic environments, it is soluble and will dissociate. cpchem.comwikipedia.org The resulting methyl mercaptan is a volatile gas, which means a significant portion can escape from water or soil surfaces into the atmosphere (volatilization). cpchem.comcdc.gov

The compound shows a low potential for bioaccumulation. cpchem.com Regulatory assessments classify it as not being persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB). cpchem.com Its persistence in the environment is limited due to its susceptibility to rapid abiotic and biotic degradation pathways. cpchem.comcpchem.com The combination of volatilization and ready biodegradability ensures that it does not remain in environmental compartments for extended periods. cpchem.com

Analytical Monitoring of Sodium Methylmercaptide in Environmental Systems

Monitoring sodium methylmercaptide and its primary transformation product, methyl mercaptan, in environmental matrices like air, water, and soil requires sensitive and specific analytical methods. cdc.gov Gas chromatography (GC) is the predominant technique for this purpose. cdc.govenv.go.jp

For air samples, methyl mercaptan is typically collected by drawing air through a solid sorbent material, such as Tenax®, followed by thermal desorption for analysis. cdc.gov For water and solid samples, a purge-and-trap technique is commonly used. This involves purging the sample with an inert gas to drive the volatile methyl mercaptan out of the matrix and onto a sorbent trap. cdc.gov

Following sample collection and preparation, analysis is performed using GC. To achieve high sensitivity and selectivity for sulfur compounds, a sulfur-specific detector is often employed, such as a flame photometric detector (FPD) or a mass spectrometer (MS). cdc.gov GC-MS is a particularly powerful method as it provides definitive identification of the compound based on its mass spectrum. cdc.govenv.go.jp

Analytical MethodSample MatrixSample PreparationDetection SystemKey Features
Gas Chromatography (GC) AirCollection on solid sorbent (e.g., Tenax®)Flame Photometric Detector (FPD)Highly sensitive to sulfur compounds
Gas Chromatography (GC) Water, Soil, WastePurge-and-trapMass Spectrometry (MS)Highly selective and provides structural confirmation
[Source: Agency for Toxic Substances and Disease Registry] cdc.gov

Theoretical and Computational Chemistry Studies of Sodium Methylmercaptide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to determine the wavefunctions of electrons in molecules, providing foundational information about molecular structure, bonding, and reactivity. ornl.gov For the methylthiolate anion (CH₃S⁻), the active component of sodium methylmercaptide, these calculations reveal the distribution of electron density and the nature of its molecular orbitals.

Studies using Density Functional Theory (DFT) have been applied to understand the electronic structure and bonding of the methylthiolate moiety when interacting with surfaces. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. In pyridine (B92270) derivatives synthesized using sodium methylthiolate, for example, the HOMO is often distributed over the aromatic ring and the sulfur-containing substituents, while the LUMO is typically located on the π-system of the ring. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity, with a larger gap generally implying higher stability.

Quantum mechanical (QM) calculations, such as those performed with the Gaussian suite of programs, are used to investigate mechanistic details of reactions involving the methylthiolate anion. ornl.gov These calculations can elucidate the electronic changes that occur during chemical transformations.

Table 1: Key Areas of Electronic Structure Analysis for Methylthiolate

Studied Property Computational Method Insights Gained
Electron & Bonding DFT, MO/NBO Analysis Nature of the S-C bond, charge distribution on the sulfur atom. researchgate.net
Frontier Orbitals DFT Identification of sites for electron donation (HOMO) and acceptance (LUMO).
Stability & Reactivity DFT Correlation of HOMO-LUMO gap with chemical stability.

Molecular Dynamics Simulations of Sodium Methylmercaptide Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of interactions in a condensed phase, such as in solution. These simulations have been used to investigate the behavior of the methylthiolate anion (CH₃S⁻), formed from the dissociation of sodium methylmercaptide, under various process-relevant conditions. ornl.gov

In studies related to industrial pulping processes, MD simulations were performed to examine the distribution of CH₃S⁻ ions around carbohydrate polymers like cellulose (B213188) and glucomannan (B13761562) (GGM). ornl.gov The simulations revealed that the methylthiolate ions exhibit a notable affinity for specific sites on these molecules, such as the C1 atom of glucose and mannose dimers. This preferential positioning is significant as it may be favorable for the nucleophilic Sₙ2 reaction that leads to the chemical modification and stabilization of these carbohydrates. ornl.gov

MD simulations are essential for understanding:

Solvation properties: How the ionic compound interacts with solvent molecules.

Ion distribution: The spatial arrangement of anions and cations in solution and near substrates. ornl.gov

Reaction dynamics: The conformational changes and approach of reactants prior to a chemical reaction. ornl.gov

Spectroscopic Property Prediction through Computational Methods

Computational methods can predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for interpreting experimental data and identifying chemical structures. While specific computational studies predicting the full spectroscopic profile of sodium methylmercaptide were not prominently available in the searched literature, the methodologies are well-established.

Vibrational frequencies can be calculated for optimized molecular geometries to confirm that the structure represents an energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). ornl.gov These calculated frequencies correspond to the vibrational modes of the molecule, which are observed in IR and Raman spectroscopy.

For NMR spectra, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict chemical shifts with a reasonable degree of accuracy. By calculating the magnetic shielding of atomic nuclei within a molecule, its NMR spectrum can be simulated, aiding in the structural elucidation of reactants, intermediates, and products.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the pathway from reactants to products, including the high-energy transition state (TS) that must be overcome. Computational chemistry is uniquely suited for modeling these fleeting structures.

For reactions involving sodium methylmercaptide, quantum mechanical calculations have been used to model reaction pathways, such as those in alkaline hydrolysis. ornl.gov In these models, the geometries of reactants, products, and transition states are optimized. Vibrational frequency calculations are then performed to confirm the nature of these stationary points on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ornl.gov

The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction. For example, in the study of carbohydrate degradation, the free energy difference between the stable cyclic reactant state and the relevant transition state for the "peeling" reaction (e.g., "P-TS-1") was calculated to determine this barrier. ornl.gov Such analyses are critical for understanding reaction kinetics and how reagents like sodium methylmercaptide can alter reaction outcomes. ornl.gov

Structural Characterization and Stability Investigations

Computational methods are fundamental to characterizing the three-dimensional structure of molecules and assessing their stability. For sodium methylmercaptide, the focus is on the geometry of the methylthiolate anion. Techniques like DFT can be used to perform geometry optimization, which maps the potential energy surface to find the most stable, low-energy conformation.

For the methylthiolate anion, this involves determining key structural parameters:

Bond Lengths: The distance between the sulfur and carbon atoms (S-C) and the carbon and hydrogen atoms (C-H).

Bond Angles: The H-C-H and H-C-S angles.

Dihedral Angles: The rotational orientation of the methyl group relative to the sulfur atom.

Stability is further investigated by analyzing the vibrational frequencies calculated for the optimized structure. The absence of imaginary frequencies confirms that the geometry corresponds to a true energy minimum, indicating a stable structure. ornl.gov Furthermore, the HOMO-LUMO energy gap, as determined by electronic structure calculations, provides a quantitative measure of the molecule's electronic stability and its resistance to chemical change.

Table 2: Computationally Derived Molecular Properties

Property Method Significance
Optimized Geometry DFT, QM Provides bond lengths, bond angles, and stable conformers. ornl.gov
Vibrational Frequencies QM Confirms stable minima (no imaginary frequencies) and transition states. ornl.gov
HOMO-LUMO Gap DFT Indicates electronic stability and chemical reactivity.

Q & A

Basic Research Questions

Q. How do Tris/HCl buffer conditions influence protein quantification in enzymatic assays involving methylmercaptan oxidase (MM-oxidase)?

  • Methodological Answer : Tris/HCl buffer concentration significantly impacts protein measurement accuracy. At 100 mM Tris/HCl, errors in protein quantification are minimized (~3–4% error), whereas lower concentrations (e.g., 50 mM) or higher protein levels (>50 mg/dL) introduce errors due to interference with colorimetric assays like the Biuret method . To optimize accuracy:

  • Use 100 mM Tris/HCl for assays with protein concentrations ≤25 mg/dL.
  • For higher protein levels (>50 mg/dL), dilute samples in NaCl solution instead of distilled water to avoid overestimating protein content .

Q. What is the acceptable EDTA concentration range to minimize interference in MM-oxidase activity assays?

  • Methodological Answer : EDTA concentrations above 0.15 mM introduce significant errors (7–11%) in protein quantification due to chelation interactions. To maintain accuracy:

  • Limit EDTA to ≤0.1 mM in assay buffers.
  • Validate results with parallel measurements using alternative buffers (e.g., NaCl-based solutions) to isolate EDTA-specific effects .

Advanced Research Questions

Q. How does ammonium sulfate precipitation affect the specific activity and recovery of MM-oxidase during purification?

  • Methodological Answer : Ammonium sulfate saturation levels critically balance purity and activity recovery:

  • At 65% saturation, specific activity increases >7-fold compared to crude extracts, but total protein recovery drops to 2.32 mg/mL.
  • At 40–50% saturation, total activity recovery is higher (122.6% and 101.1%, respectively), but purity is lower.
  • Recommendation : Use stepwise precipitation (40% → 65%) to maximize both yield and purity .

Q. How can conflicting data on Tris buffer interference in protein assays be resolved when studying MM-oxidase kinetics?

  • Methodological Answer : Discrepancies arise from interactions between Tris and protein concentration. To reconcile results:

  • For low-protein systems (<25 mg/dL), use 50 mM Tris/HCl to avoid underestimation.
  • For high-protein systems (>50 mg/dL), substitute Tris with NaCl-based buffers or validate measurements using orthogonal methods (e.g., Bradford assay) .

Q. What advanced techniques improve methylmercaptan degradation efficiency in gas-phase systems?

  • Methodological Answer : Non-thermal plasma catalysis (e.g., dielectric barrier discharge) effectively degrades methylmercaptan. Key parameters:

  • Energy density: Optimize at 150–200 J/L to balance degradation rate and energy cost.
  • Catalyst integration: Use TiO₂ or MnO₂-coated electrodes to enhance oxidation pathways, reducing byproduct formation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported MM-oxidase activity under varying Tris and EDTA conditions?

  • Methodological Answer : Systematically test buffer-protein interactions using a matrix approach:

  • Vary Tris (0–100 mM) and EDTA (0–0.2 mM) concentrations across protein levels (10–100 mg/dL).
  • Normalize data to NaCl-based controls to isolate buffer-specific effects.
  • Use statistical tools (e.g., ANOVA) to identify significant outliers and refine assay protocols .

Experimental Design Recommendations

Q. What steps ensure reproducibility in MM-oxidase purification and activity assays?

  • Methodological Answer :

Buffer standardization : Pre-calibrate Tris/HCl and EDTA concentrations using known protein standards.

Precipitation protocol : Document ammonium sulfate saturation levels and centrifugation parameters (speed, duration).

Activity assays : Include internal controls (e.g., heat-inactivated enzyme) to account for non-enzymatic methylmercaptan degradation .

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